molecular formula C27H32FN9O2 B610190 Pralsetinib

Pralsetinib

カタログ番号: B610190
分子量: 533.6 g/mol
InChIキー: GBLBJPZSROAGMF-SIYOEGHHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類: プラルセチニブは、以下の化学反応をいくつか経ています。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物には、さまざまな薬理学的特性を持つプラルセチニブの誘導体が含まれます .

4. 科学研究への応用

プラルセチニブは、以下のいくつかの科学研究への応用があります。

科学的研究の応用

Pralsetinib has several scientific research applications, including:

作用機序

プラルセチニブは、RETチロシンキナーゼ受容体の活性を選択的に阻害することで作用します。RET遺伝子融合や変異は、制御されていない細胞増殖を促進する下流シグナル伝達経路の活性化につながります。 プラルセチニブは、RET活性を阻害することで、これらのシグナル伝達経路を阻害し、癌細胞の増殖と生存を抑制します . プラルセチニブの分子標的には、野生型RETやがん遺伝子型RET融合および変異が含まれます .

6. 類似の化合物との比較

プラルセチニブは、セルペルカチニブなどの他のRET阻害剤と比較されることがよくあります。 両方の化合物は選択的なRET阻害剤ですが、プラルセチニブは、より優れた特異性と異なる安全性プロファイルを有することが示されています . 他の類似の化合物には、以下が含まれます。

プラルセチニブの独自性は、RETに対する高い特異性であり、これはオフターゲット効果やそれに関連する毒性を軽減し、標的がん療法のための有望な選択肢となっています .

類似化合物との比較

Pralsetinib is often compared with other RET inhibitors such as selpercatinib. Both compounds are selective RET inhibitors, but this compound has shown enhanced specificity and a different safety profile . Other similar compounds include:

This compound’s uniqueness lies in its high specificity for RET, which reduces off-target effects and associated toxicities, making it a promising option for targeted cancer therapy .

生物活性

Pralsetinib (formerly known as BLU-667) is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, primarily used in the treatment of RET fusion-positive cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. Its mechanism of action, efficacy, safety profile, and potential side effects are critical for understanding its biological activity.

This compound exerts its biological effects through the specific inhibition of RET tyrosine kinase activity. This inhibition is particularly effective against various oncogenic RET fusions and mutations. The compound demonstrates a high selectivity for RET over other kinases, with an in vitro IC50 value for wild-type RET and several mutant forms ranging from 0.3 to 0.4 nmol/L. Notably, this compound is reported to be over 100-fold more selective for RET compared to 96% of other tested kinases .

Efficacy in Clinical Trials

This compound has shown promising results in clinical trials, particularly in patients with RET fusion-positive tumors. Key findings from various studies include:

  • ARROW Study : In this multi-cohort phase I/II trial, this compound was administered at a dose of 400 mg once daily. Among treatment-naïve patients with RET fusion-positive NSCLC, an overall response rate (ORR) of 72% was observed, with tumor shrinkage noted in all cases . For patients with prior platinum-based chemotherapy, the ORR was 59% , indicating robust activity even in previously treated populations .
  • AcceleRET Lung Study : This ongoing phase III trial aims to compare this compound to standard therapies in first-line treatment settings for advanced/metastatic RET fusion-positive NSCLC. Preliminary data suggest an ORR of 79% among treatment-naïve patients .
  • Pan-cancer Efficacy : In a cohort study involving various solid tumors with RET fusions, this compound achieved an ORR of 57% across multiple tumor types .

Safety Profile

This compound is generally well-tolerated; however, it is associated with specific adverse effects:

  • Common Adverse Events : The most frequently reported adverse events include hypertension (10%), neutropenia (18%), and lymphopenia (9%). Serious adverse events leading to discontinuation occurred in about 7% of patients due to treatment-related complications .
  • Infectious Risks : A notable case report highlighted an increased risk of severe infectious events in a patient treated with this compound for a neuroendocrine tumor. The patient experienced multiple severe infections, raising concerns about the potential immunosuppressive effects associated with off-target inhibition of JAK1/2 pathways .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

StudyPatient PopulationDoseOverall Response Rate (ORR)Common Adverse Events
ARROWTreatment-naïve NSCLC400 mg QD72%Hypertension, Neutropenia
ARROWPrior platinum-based chemotherapy400 mg QD59%Lymphopenia
AcceleRET LungAdvanced/metastatic RET fusion NSCLCTBD79%Neutropenia
Pan-cancer EfficacyVarious solid tumors400 mg QD57%Infectious complications

特性

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336540
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097132-94-8
Record name Pralsetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALSETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。